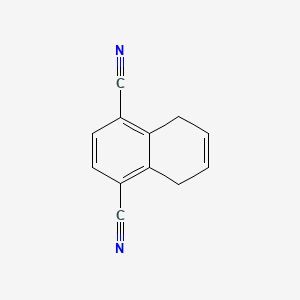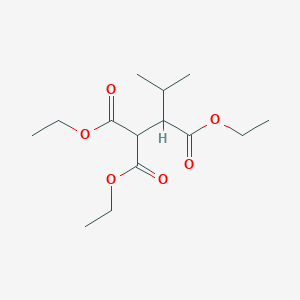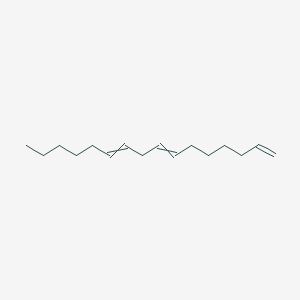
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic peroxide compound known for its unique structure and reactivity. It contains a peroxy group attached to a tetrahydroisoquinoline ring, making it a valuable compound in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor, such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond .
Industrial Production Methods
Industrial production of this compound may involve continuous preparation methods using plate exchangers with high heat exchange capacity to ensure efficient and safe synthesis . This approach allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under certain conditions, the compound can be reduced to form different products.
Substitution: The phenyl and tetrahydroisoquinoline moieties can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid, hydrochloric acid), bases, and other oxidizing or reducing agents . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure safety and efficiency.
Major Products
Major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the phenyl or tetrahydroisoquinoline rings .
Aplicaciones Científicas De Investigación
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves the generation of radicals through the homolysis of the peroxy bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator and oxidizing agent.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Used as an initiator and cross-linking agent in polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines a peroxy group with a tetrahydroisoquinoline ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
114021-48-6 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-tert-butylperoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-21-18-17-12-8-7-9-15(17)13-14-20(18)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 |
Clave InChI |
GIYSQRQZNXRMEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


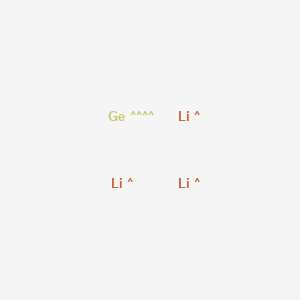

![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
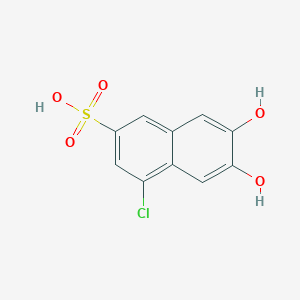

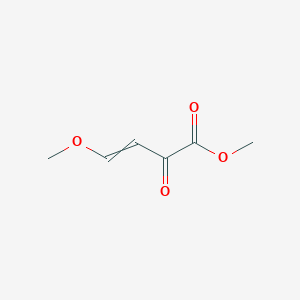
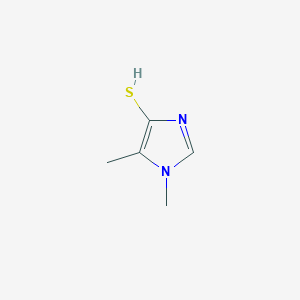
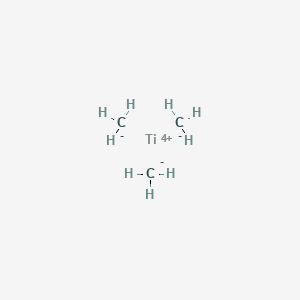
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
